molecular formula C13H11Cl3N4OS B3042652 2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one CAS No. 648859-90-9

2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one

Cat. No.: B3042652
CAS No.: 648859-90-9
M. Wt: 377.7 g/mol
InChI Key: IDWLOSSOMOVMIQ-UHFFFAOYSA-N
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Description

2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one is a complex heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of 2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects. The compound’s lipophilicity allows it to easily diffuse into cells, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one is unique due to its specific substitution pattern and the presence of the piperazine moiety, which enhances its biological activity and specificity compared to other similar compounds .

Properties

IUPAC Name

2,3,3-trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3N4OS/c14-9(10(15)16)13(21)20-4-2-19(3-5-20)11-8-1-6-22-12(8)18-7-17-11/h1,6-7H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWLOSSOMOVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=CSC3=NC=N2)C(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one

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